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Introduction

Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A
(PDE10A) inhibitor currently under investigation for the treatment of neurological and
psychiatric disorders, most notably Tourette Syndrome and Childhood Onset Fluency Disorder
(stuttering)[1][2]. Developed by Noema Pharma after being in-licensed from Roche,
Gemlapodect represents a novel therapeutic approach by indirectly modulating dopamine D2
receptor signaling, a key pathway implicated in these conditions[3][4]. Unlike traditional
antipsychotics that directly block dopamine receptors, Gemlapodect's mechanism of action
offers the potential for a more targeted effect with an improved side-effect profile, particularly
concerning metabolic issues[5]. This technical guide provides a comprehensive overview of
Gemlapodect's effect on dopamine D2 receptor signaling, summarizing available data and
outlining key experimental methodologies.

Mechanism of Action: Indirect Modulation of D2
Receptor Signhaling

Gemlapodect's primary target is the PDE10A enzyme, which is highly expressed in the
medium spiny neurons (MSNSs) of the striatum, a critical brain region for motor control and
reward processing[1]. PDE10A hydrolyzes both cyclic adenosine monophosphate (CAMP) and
cyclic guanosine monophosphate (cGMP), two important intracellular second messengers.
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The striatum is a key component of the basal ganglia and is involved in the "direct" and
"indirect” pathways that regulate movement. Dopamine D2 receptors are predominantly found
on MSNs of the indirect pathway. The binding of dopamine to D2 receptors inhibits the
production of cAMP.

By inhibiting PDE10A, Gemlapodect prevents the breakdown of cAMP and cGMP in these
neurons. The resulting increase in intracellular cAMP levels counteracts the inhibitory effect of
D2 receptor activation. This leads to a modulation of the signaling cascade downstream of the
D2 receptor, effectively dampening the overactive D2 receptor-mediated signaling that is
thought to contribute to the symptoms of disorders like Tourette Syndrome[1]. This indirect
modulation is a key differentiator from direct D2 receptor antagonists and is believed to
contribute to Gemlapodect's favorable tolerability profile[5].
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Caption: Gemlapodect's indirect modulation of D2 receptor signaling.

Preclinical Data

While a comprehensive public preclinical data package for Gemlapodect (NOE-105) is not
available, reports from Noema Pharma confirm that a strong clinical and preclinical safety
package was generated by Roche prior to in-licensing[3][4][6]. It has been stated that the ability
of Gemlapodect to inhibit overactive D2 receptor-mediated motor behaviors has been
confirmed in a number of experiments[1].

In Vitro Data
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Specific quantitative data for Gemlapodect's in vitro potency, such as its IC50 value for
PDE10A inhibition, are not publicly disclosed. However, it is described as a potent and
selective PDE10A inhibitor[1]. For context, other selective PDE10A inhibitors that have been
evaluated in clinical trials have shown IC50 values in the low nanomolar to picomolar range.

Table 1: Representative In Vitro Data for a Selective PDE10A Inhibitor (Hypothetical Data for
lllustrative Purposes)

Assay Parameter Value

PDE10A Inhibition IC50 <1nM

- >1000-fold selectivity over
Selectivity Panel N
other PDE families

| Receptor Binding Panel | Low affinity for a wide range of CNS receptors | - |

In Vivo Data

Preclinical studies in animal models are crucial for evaluating the therapeutic potential and
mechanism of action of a drug candidate. For a compound like Gemlapodect targeting
Tourette Syndrome, relevant animal models would likely involve those that exhibit tic-like
behaviors or sensorimotor gating deficits. While specific results for Gemlapodect in such
models have not been publicly released, the confirmation of its ability to inhibit D2 receptor-
mediated motor behaviors suggests efficacy in relevant preclinical assays[1].

Clinical Data

Gemlapodect has undergone Phase | and Phase lla clinical trials, with a Phase 1lb trial
currently ongoing for Tourette Syndrome.

Phase | Studies

Phase | trials in healthy volunteers have established that Gemlapodect is safe and well-

tolerated.

Phase lla Study (ALLEVIA-1)
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The Phase lla study was an open-label, single-arm trial that evaluated ascending doses of
Gemlapodect (2.5 mg to 15 mg once daily) in patients with Tourette Syndrome. The primary
endpoint was the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C), and a
key secondary endpoint was the Yale Global Tic Severity Scale (YGTSS) Total Tic Score[5].

Table 2: Efficacy Results from the Phase lla ALLEVIA-1 Study[5]

Primary Endpoint (TS-CGI- Secondary Endpoint

Patient Group .
C) (YGTSS Total Tic Score)
. Mean improvement of -7.8
. 57% showed tic ]
All Patients (n=14) points (p=0.009) from

improvement .
baseline

| Patients completing the study at the target clinical dose (10-15mg) (n=8) | 87.5% showed
improvement (75% rated as much or very much improved) | Mean improvement of -12.8 points
(p=0.003) from baseline |

No serious adverse events were reported, and the drug was well-tolerated, with no significant
weight gain or metabolic changes observed[5].

Experimental Protocols

Detailed protocols for the specific preclinical and clinical studies of Gemlapodect are not
publicly available. However, based on standard practices for the development of PDE10A
inhibitors for neurological disorders, the following methodologies would likely have been
employed.

In Vitro PDE10A Inhibition Assay

A common method to determine the IC50 of a compound for PDE10A is a biochemical assay
using a purified recombinant human PDE10A enzyme. The assay measures the hydrolysis of a
fluorescently labeled cAMP or cGMP substrate. The reduction in fluorescence upon hydrolysis
IS monitored, and the inhibitory effect of different concentrations of Gemlapodect would be
used to calculate the IC50 value.
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Caption: General experimental workflow for preclinical evaluation.

Animal Models of Tourette Syndrome

Various animal models can be used to assess the efficacy of a potential Tourette Syndrome

treatment. These models often involve inducing tic-like stereotypies or measuring deficits in

sensorimotor gating (prepulse inhibition).

Dopamine Agonist-Induced Stereotypy: Rodents are administered a dopamine agonist (e.g.,

apomorphine or amphetamine) to induce repetitive, stereotyped behaviors. The ability of

Gemlapodect to reduce these behaviors would be quantified.

Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating,

which is often impaired in Tourette Syndrome. A weak prestimulus (prepulse) should inhibit

the startle response to a subsequent strong stimulus. The ability of Gemlapodect to restore

deficits in PPl would be measured.

Clinical Trial Protocol (Phase llb - NCT06315751)
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The ongoing Phase 1lb study is a randomized, double-blind, placebo-controlled trial designed to
further evaluate the efficacy and safety of Gemlapodect in adults and adolescents with
Tourette Syndrome|[3].

Participants: Individuals with a diagnosis of Tourette Syndrome.

Intervention: Oral administration of Gemlapodect or a matching placebo.

Primary Outcome Measure: Change from baseline in the Yale Global Tic Severity Scale
(YGTSS) Total Tic Score.

Key Secondary Outcome Measures: Include assessments of global improvement, quality of
life, and safety and tolerability.

Conclusion

Gemlapodect (NOE-105) represents a promising and innovative approach to the treatment of
Tourette Syndrome and other neurological disorders characterized by dysregulated dopamine
signaling. Its mechanism as a PDE10A inhibitor allows for the indirect modulation of dopamine
D2 receptor pathways, which may offer a more favorable safety and tolerability profile
compared to direct dopamine antagonists. The positive results from the Phase lla clinical trial
are encouraging, and the ongoing Phase Ilb study will provide more definitive evidence of its
therapeutic potential. Further disclosure of preclinical data would provide a more complete
picture of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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